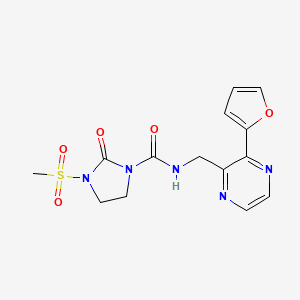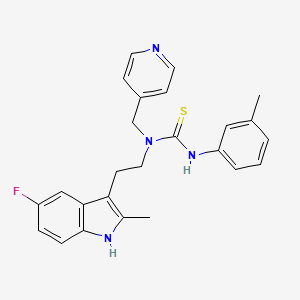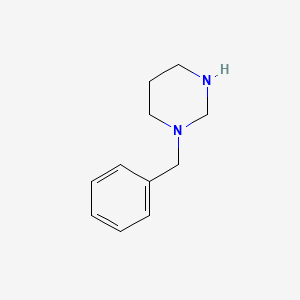
1-Benzyl-hexahydro-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-hexahydro-pyrimidine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as this compound, often involves reactions with amidines . A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three (different) alcohols proceeds via a sequence of condensation and dehydrogenation steps .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a benzyl group attached .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol can be used to synthesize pyrimidine derivatives .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 108-110°C . It should be stored at 4°C .Aplicaciones Científicas De Investigación
Fluorescence Studies in Pyrimidine : Pyrimidine derivatives, including those related to 1-Benzyl-hexahydro-pyrimidine, have been studied for their two-photon fluorescence excitation properties. These studies have provided insights into their electronic absorption bands and potential applications in fluorescence-based techniques (Callis, Scott, & Albrecht, 1981).
Antiviral Activity : Research on pyrimidine nucleosides has shown significant potential in inhibiting hepatitis C virus replication, highlighting their application in antiviral therapy (Clark et al., 2005).
Synthesis and Anticancer Potentials : Pyrimidine derivatives have been extensively studied for their synthesis, anticancer, and antiviral potentials. These derivatives have shown promise against various human cancer cell lines and viruses like HIV and herpes simplex (Kumar, Deep, & Narasimhan, 2019).
Chemosensors and Cellular Imaging : Pyrimidine-based compounds have been used to develop chemosensors for detecting iron ions in aqueous solutions and for imaging in liver cell lines, demonstrating their utility in biological and chemical sensing applications (Nandre et al., 2014).
Bioactivities of Pyrimidine Derivatives : Studies have also explored the diverse bioactivities of pyrimidine derivatives, including their cytotoxic properties against various cell lines. This research is crucial for developing new drugs with pyrimidine as a core unit (Stolarczyk et al., 2021).
Antiviral Properties of Pyrimidine Derivatives : Another study has revealed that certain pyrimidine derivatives exhibit notable antiviral properties, particularly against measles virus, highlighting their importance in antiviral drug discovery (Munier-Lehmann et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-1,3-diazinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-13/h1-3,5-6,12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSJUMIQLLFOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

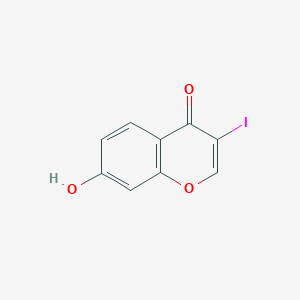
![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)
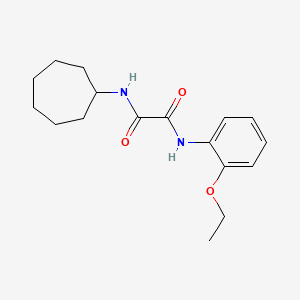
![Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2825720.png)
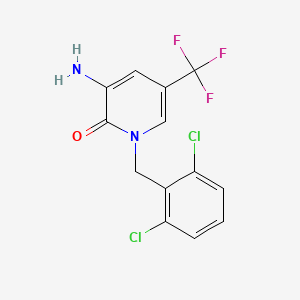
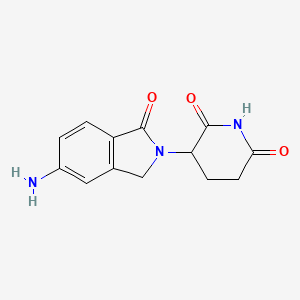
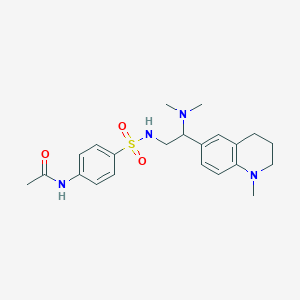
![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)
![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)
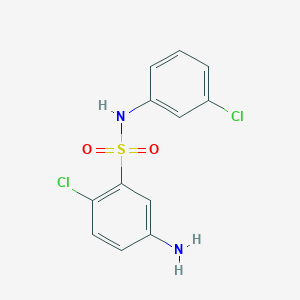
![N-(2-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2825732.png)

